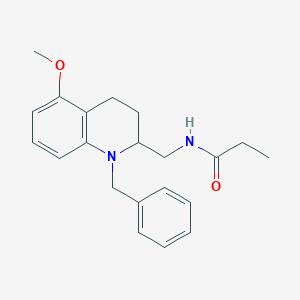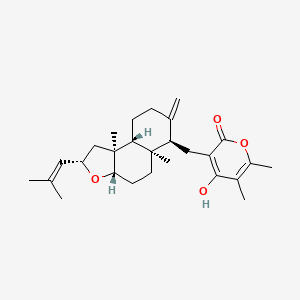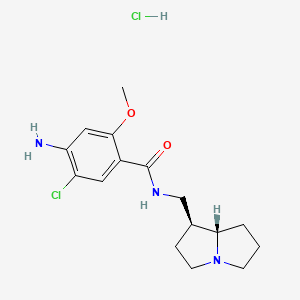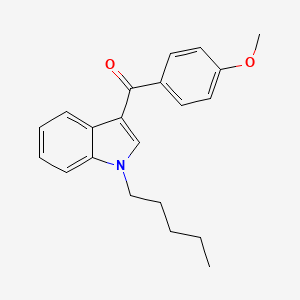
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCM1014 is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, structurally similar to the queried compound, was synthesized and its crystal structure was confirmed via various methods including X-ray diffraction. Its three-dimensional structure was noted to be formed through weak hydrogen bonds. The study also compared the optimized geometric bond lengths and angles obtained using density functional theory (DFT) with those from X-ray diffraction values, highlighting the compound's structural intricacies (Bai et al., 2012).
X-ray Powder Diffraction Data
Another related derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, underwent molecular characterization, including X-ray powder diffraction (XRPD), revealing its crystallization in an orthorhombic system. The refined unit-cell parameters provided detailed insights into the compound's structural framework (Pinilla et al., 2012).
Biological Activity and Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds showed high potency against various cancer cell lines, with some exhibiting specific activities toward CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their binding modes, correlating structural characteristics with biological activities (Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, with structural similarities, were synthesized and evaluated for various biological activities. They showed notable psychotropic, anti-inflammatory, and cytotoxic effects, with some compounds demonstrating antimicrobial action. The research aimed to correlate the structural characteristics of these compounds with their biological outcomes, revealing specific activity combinations for different compounds (Zablotskaya et al., 2013).
Propriétés
Nom du produit |
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.45 |
Nom IUPAC |
N-[(1-benzyl-5-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-21(24)22-14-17-12-13-18-19(10-7-11-20(18)25-2)23(17)15-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3,(H,22,24) |
Clé InChI |
VLPGTHUDTCBGRU-UHFFFAOYSA-N |
SMILES |
CCC(NCC1N(CC2=CC=CC=C2)C3=C(C(OC)=CC=C3)CC1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCM1014, UCM-1014, UCM 1014 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)
![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)